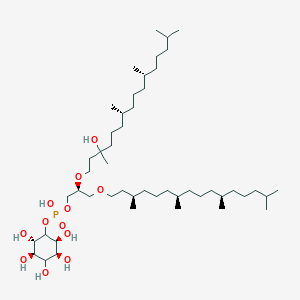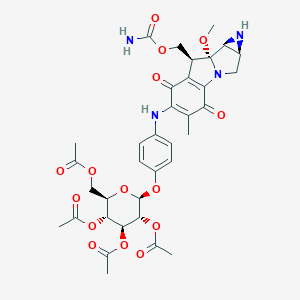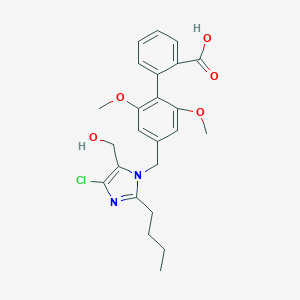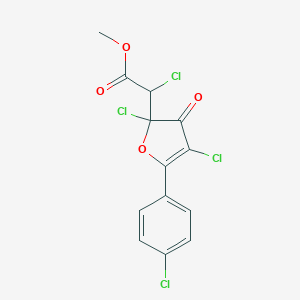![molecular formula C23H20N2O12S3 B161675 5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one CAS No. 10150-26-2](/img/structure/B161675.png)
5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one is a complex organic compound with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one involves multiple steps, including the introduction of sulfonic acid groups and the incorporation of amino and methoxy groups. The reaction conditions typically involve the use of strong acids, such as sulfuric acid, and various organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The sulfonic acid groups and other functional groups allow it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Anthracenesulfonic acid: A simpler analog with similar sulfonic acid groups but lacking the additional functional groups.
9,10-Anthracenedione: Another related compound with a different substitution pattern on the anthracene core.
Uniqueness
The uniqueness of 5-[2-(1,3-Diethyl-1,3-dihydro-benzoimidazol-2-ylidene)-eth-(Z)-ylidene]-3-ethyl-2-thioxo-thiazolidin-4-one lies in its complex structure, which provides a diverse range of chemical reactivity and potential applications. The combination of sulfonic acid, amino, and methoxy groups allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
10150-26-2 |
|---|---|
Formule moléculaire |
C23H20N2O12S3 |
Poids moléculaire |
612.6 g/mol |
Nom IUPAC |
1-amino-4-[2-methoxy-5-(2-sulfooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H20N2O12S3/c1-36-17-7-6-12(38(28,29)9-8-37-40(33,34)35)10-15(17)25-16-11-18(39(30,31)32)21(24)20-19(16)22(26)13-4-2-3-5-14(13)23(20)27/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35) |
Clé InChI |
DAWSNWWSQZPXHP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)CCOS(=O)(=O)O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Key on ui other cas no. |
10150-26-2 |
Synonymes |
1-Amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-2-anthracenesulfonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)

